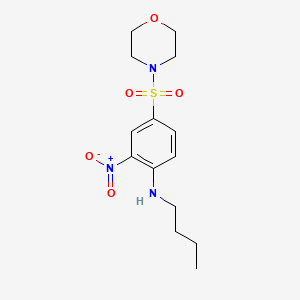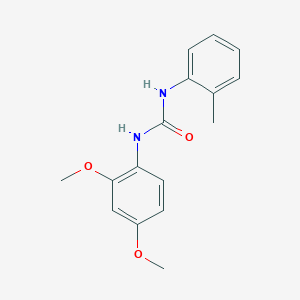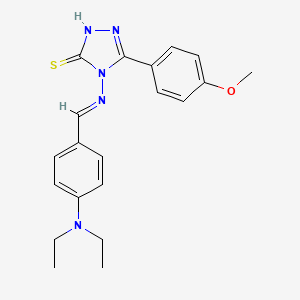![molecular formula C18H17N5O B3885978 [(E)-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylideneamino]urea](/img/structure/B3885978.png)
[(E)-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylideneamino]urea
概要
説明
[(E)-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylideneamino]urea is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a phenyl group and a 4-methylphenyl group. The presence of the urea moiety further enhances its chemical properties, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylideneamino]urea typically involves the condensation of 3-(4-methylphenyl)-1-phenylpyrazole-4-carbaldehyde with urea under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, play a crucial role in determining the yield and purity of the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the purity of the compound, making it suitable for various applications.
化学反応の分析
Types of Reactions
[(E)-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylideneamino]urea undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more substituents on the pyrazole ring are replaced by other functional groups.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired products with high efficiency.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce amine derivatives. Substitution reactions can lead to the formation of a wide range of substituted pyrazole derivatives.
科学的研究の応用
[(E)-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylideneamino]urea has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes. Its unique chemical properties make it suitable for various industrial applications.
作用機序
The mechanism of action of [(E)-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylideneamino]urea involves its interaction with specific molecular targets in biological systems. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific biological context and the nature of the target molecules.
類似化合物との比較
[(E)-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylideneamino]urea can be compared with other similar compounds, such as:
N-[(4-methylphenyl)methylideneamino]-2-(3-pyridinyl)-4-quinolinecarboxamide: This compound shares a similar structural motif but differs in the presence of a quinoline ring instead of a pyrazole ring.
2-(4-chlorobenzyl)-3-(4-methylphenyl)-2H-indazole: This compound contains an indazole ring and exhibits different biological activities compared to the pyrazole derivative.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the urea moiety, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
[(E)-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylideneamino]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O/c1-13-7-9-14(10-8-13)17-15(11-20-21-18(19)24)12-23(22-17)16-5-3-2-4-6-16/h2-12H,1H3,(H3,19,21,24)/b20-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGWGNDLGNJAXAD-RGVLZGJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C=NNC(=O)N)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2/C=N/NC(=O)N)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-chloro-2-methylphenoxy)-N-[(Z)-(2-nitrophenyl)methylideneamino]acetamide](/img/structure/B3885903.png)
![2-({[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)phenyl]carbonyl}amino)benzoic acid](/img/structure/B3885911.png)

![1-[2-methoxy-4-[[methyl-[(5-methyl-1H-pyrazol-3-yl)methyl]amino]methyl]phenoxy]-3-morpholin-4-ylpropan-2-ol](/img/structure/B3885920.png)

![N-(4-Hydroxy-3-(5-methylbenzo[d]oxazol-2-yl)phenyl)-3-nitrobenzamide](/img/structure/B3885955.png)
![4-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)(4-methoxybenzyl)amino]-4-oxo-2-butenoic acid](/img/structure/B3885958.png)
![2-oxo-N'-[2-oxo-1-(2-phenylethyl)-1,2-dihydro-3H-indol-3-ylidene]-4-phenyl-3-pyrrolidinecarbohydrazide](/img/structure/B3885959.png)
![[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N'-[(E)-1-(3-fluoro-4-methoxyphenyl)ethylideneamino]carbamimidothioate](/img/structure/B3885966.png)
![N'-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B3885968.png)


![2-methoxyethyl 4-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}benzoate](/img/structure/B3885993.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(trifluoromethyl)-2-pyridinamine](/img/structure/B3885997.png)
